![molecular formula C11H10BrNO B1292374 5-(3-Bromophenyl)-5-Oxovaleronitrile CAS No. 884504-60-3](/img/structure/B1292374.png)
5-(3-Bromophenyl)-5-Oxovaleronitrile
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Description
5-(3-Bromophenyl)-5-Oxovaleronitrile, also known as 5-Bromo-5-Oxovaleronitrile, is a chemical compound with a molecular formula of C9H7BrN2O. It is a colorless liquid with a boiling point of 248 °C and a melting point of -43 °C. 5-Bromo-5-Oxovaleronitrile is a versatile compound with many potential applications in a variety of scientific fields. It is used as a synthetic intermediate in the preparation of organic compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Cancer Research
A study by Guo et al. (2018) synthesized a bromophenol derivative that showed potent anticancer activities on human lung cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in human A549 lung cancer cells through reactive oxygen species (ROS)-mediated pathways, including the PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).
Material Science
Duprez et al. (2005) reported on the synthesis of conjugated polymers containing terpyridine−ruthenium complexes for photovoltaic applications. This work highlights the potential of such compounds in the development of new materials for energy conversion (Duprez et al., 2005).
Antifungal Studies
Buchta et al. (2004) evaluated the activity of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against various strains of common and emerging yeasts and molds. The compounds displayed broad-spectrum in vitro activity, particularly against Aspergillus spp., indicating their potential as novel antifungal agents (Buchta et al., 2004).
Photoluminescence
Xu et al. (2012) synthesized novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, exhibiting green fluorescence in both solid state and solution. These compounds have good thermal stability and potential applications in organic light-emitting diodes (OLEDs) (Xu et al., 2012).
Antibacterial Applications
N. Xu et al. (2003) isolated two bromophenols from the marine alga Rhodomela confervoides, demonstrating moderate antibacterial activity against several bacterial strains. This study suggests the potential of marine-derived compounds in the development of new antibacterial agents (Xu et al., 2003).
properties
IUPAC Name |
5-(3-bromophenyl)-5-oxopentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFOKMZILFRNAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642197 |
Source
|
Record name | 5-(3-Bromophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-60-3 |
Source
|
Record name | 3-Bromo-δ-oxobenzenepentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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